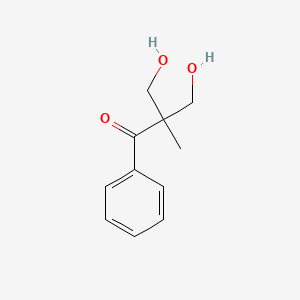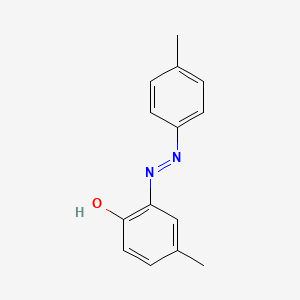
2-Hydroxy-5,4'-dimethylazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5,4’-dimethylazobenzene is an organic compound with the molecular formula C14H14N2O and a molecular weight of 226.2738 . It is a derivative of azobenzene, characterized by the presence of hydroxyl and methyl groups on the benzene rings. This compound is known for its vibrant color and is often used in dye and pigment industries.
Méthodes De Préparation
The synthesis of 2-Hydroxy-5,4’-dimethylazobenzene typically involves the diazotization of 2-amino-5,4’-dimethylbenzene followed by coupling with phenol. The reaction conditions usually require an acidic medium and controlled temperature to ensure the formation of the desired azo compound . Industrial production methods may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain consistency and yield.
Analyse Des Réactions Chimiques
2-Hydroxy-5,4’-dimethylazobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically convert the azo group to amines.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, especially at positions ortho and para to the hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Hydroxy-5,4’-dimethylazobenzene has several scientific research applications:
Chemistry: It is used as a dye intermediate and in the study of azo compound reactivity.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and as a colorant in various materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5,4’-dimethylazobenzene involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the azo group can participate in electron transfer reactions. These interactions can modulate the activity of biological pathways, leading to various effects .
Comparaison Avec Des Composés Similaires
2-Hydroxy-5,4’-dimethylazobenzene can be compared with other similar compounds such as:
4,4’-Dimethylazobenzene: Lacks the hydroxyl group, making it less reactive in hydrogen bonding.
2-Hydroxy-4-methylquinoline: Contains a quinoline ring, offering different reactivity and applications.
2-Hydroxy-5-methoxybenzoic acid: Has a carboxyl group instead of an azo group, leading to different chemical behavior.
Propriétés
Numéro CAS |
17739-97-8 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
4-methyl-2-[(4-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C14H14N2O/c1-10-3-6-12(7-4-10)15-16-13-9-11(2)5-8-14(13)17/h3-9,17H,1-2H3 |
Clé InChI |
URSCSFZTBPKRQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14704430.png)

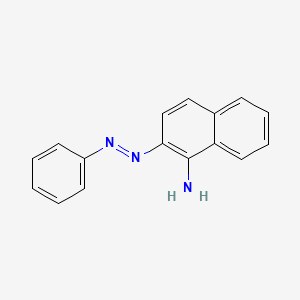
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
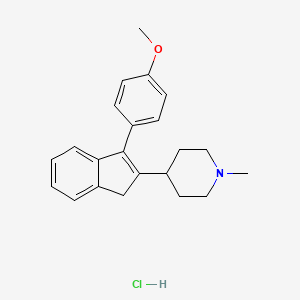
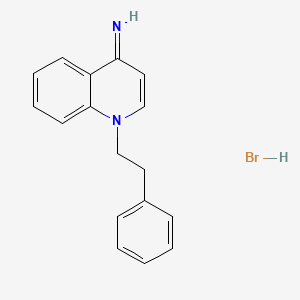
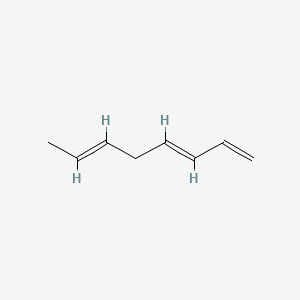
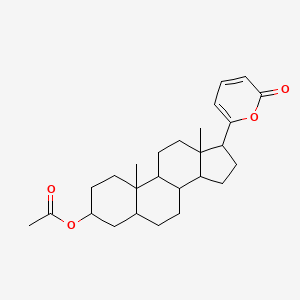
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
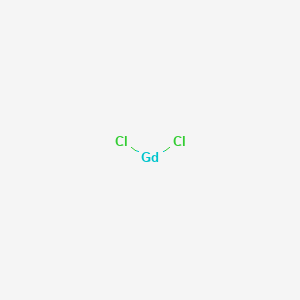
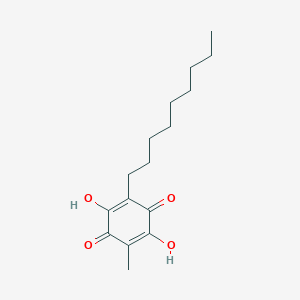
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)
